2-(2-甲基-1H-咪唑-1-基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

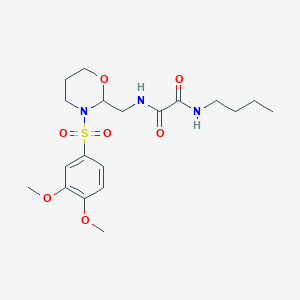

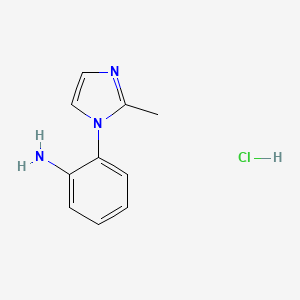

The compound "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" is a derivative of aniline and imidazole, which are both significant in medicinal chemistry and organic synthesis. The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, which is present in many important biological molecules, such as histidine and the nucleotide bases of DNA and RNA. Aniline derivatives are also widely used in the synthesis of pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been explored in various studies. For instance, a one-step synthesis of 2-methyl-6-(arylamino)purines from 5-acetylamino-1H-imidazole-4-carboxamide hydrochloride was achieved by heating with phosphorus pentoxide and triethylamine hydrochloride, along with substituted anilines at 180°C . This method could potentially be adapted for the synthesis of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" is not directly discussed in the provided papers, the structure of related compounds has been studied. For example, hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical were investigated, revealing that the imidazole ring can participate in supramolecular interactions such as hydrogen bonds and anion-π interactions . These interactions could influence the molecular structure and properties of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" as well.

Chemical Reactions Analysis

The reactivity of imidazole and aniline derivatives has been the subject of various research efforts. An iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline was developed to synthesize benzimidazo[1,2-c]quinazoline derivatives, involving C(sp3)–H oxidation, condensation, and cyclization processes . This indicates that "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" may also undergo similar oxidative coupling reactions, which could be useful in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" can be inferred from related compounds. For instance, the stability of aniline derivatives in aqueous solutions was found to be relatively low, but could be enhanced by modifying the substituents on the aniline ring . This suggests that the stability of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride" in solution may also be influenced by its substituents and could be improved through structural modifications. Additionally, the magnetic properties of imidazole-based hydrochloride crystals were studied, showing low magnetic susceptibilities and unusual magnetic behavior depending on their crystal-stacking structures . These findings could be relevant to the physical characterization of "2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride".

科学研究应用

治疗潜力

咪唑是该化合物的主要组成部分,以其广泛的化学和生物特性而闻名 . 咪唑的衍生物显示出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

新型药物的合成

咪唑已成为开发新药的重要合成子 . 开发用于区域控制合成取代咪唑的新方法具有战略意义 .

抗氧化潜力

硝基咪唑类抗生素的制备

2-甲基咪唑被用作硝基咪唑类抗生素的原料,对治疗厌氧细菌和寄生虫感染有效 .

配位化学中的配体

环氧树脂的硬化剂或促进剂

纺织染料的辅助剂

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the target can result in changes at the molecular level, which can then lead to the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the nature of

属性

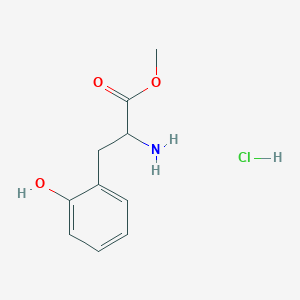

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPJSMKAJWWYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)